carbendaziM
carbendaziM
Carbendazim is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, carbendazim appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis.
Carbendazim is a member of the class of benzimidazoles that is 2-aminobenzimidazole in which the primary amino group is substituted by a methoxycarbonyl group. A fungicide, carbendazim controls Ascomycetes, Fungi Imperfecti, and Basidiomycetes on a wide variety of crops, including bananas, cereals, cotton, fruits, grapes, mushrooms, ornamentals, peanuts, sugarbeet, soybeans, tobacco, and vegetables. It has a role as an antinematodal drug, a metabolite, a microtubule-destabilising agent and an antifungal agrochemical. It is a carbamate ester, a member of benzimidazoles, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide. It derives from a 2-aminobenzimidazole.
Carbendazim appears as light gray or beige powder. (NTP, 1992)
Carbendazim is a member of the class of benzimidazoles that is 2-aminobenzimidazole in which the primary amino group is substituted by a methoxycarbonyl group. A fungicide, carbendazim controls Ascomycetes, Fungi Imperfecti, and Basidiomycetes on a wide variety of crops, including bananas, cereals, cotton, fruits, grapes, mushrooms, ornamentals, peanuts, sugarbeet, soybeans, tobacco, and vegetables. It has a role as an antinematodal drug, a metabolite, a microtubule-destabilising agent and an antifungal agrochemical. It is a carbamate ester, a member of benzimidazoles, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide. It derives from a 2-aminobenzimidazole.
Carbendazim appears as light gray or beige powder. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
105268-95-9
VCID:
VC0180503
InChI:
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
SMILES:
COC(=O)NC1=NC2=CC=CC=C2N1
Molecular Formula:
C9H9N3O2
Molecular Weight:
191.19 g/mol
carbendaziM
CAS No.: 105268-95-9
Main Products
VCID: VC0180503
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
CAS No. | 105268-95-9 |
---|---|
Product Name | carbendaziM |
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate |
Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) |
Standard InChIKey | TWFZGCMQGLPBSX-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)N=C1NC2=CC=CC=C2N1 |
Impurities | 2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine |
SMILES | COC(=O)NC1=NC2=CC=CC=C2N1 |
Canonical SMILES | COC(=O)NC1=NC2=CC=CC=C2N1 |
Colorform | White powder Crystalline powder Nearly white solid /Technical/ Light-gray powder Off-white, crystalline powde |
Density | 1.45 at 68 °F (NTP, 1992) 1.45 g/cu cm at 25 °C 0.27 g/cm³ |
Melting Point | 576 to 585 °F (decomposes) (NTP, 1992) Decomposes at 300 °C 302-307°C |
Physical Description | Carbendazim appears as light gray or beige powder. (NTP, 1992) Solid COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. |
Description | Carbendazim is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, carbendazim appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis. Carbendazim is a member of the class of benzimidazoles that is 2-aminobenzimidazole in which the primary amino group is substituted by a methoxycarbonyl group. A fungicide, carbendazim controls Ascomycetes, Fungi Imperfecti, and Basidiomycetes on a wide variety of crops, including bananas, cereals, cotton, fruits, grapes, mushrooms, ornamentals, peanuts, sugarbeet, soybeans, tobacco, and vegetables. It has a role as an antinematodal drug, a metabolite, a microtubule-destabilising agent and an antifungal agrochemical. It is a carbamate ester, a member of benzimidazoles, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide. It derives from a 2-aminobenzimidazole. Carbendazim appears as light gray or beige powder. (NTP, 1992) |
Related CAS | 23424-47-7 (unspecified hydrochloride) 37574-18-8 (mono-hydrochloride) 52316-55-9 (monophosphate) |
Shelf Life | Stable under recommended storage conditions. ... Stable for at least 2 yr below 50 °C. Stable after 7 days at 20,000 lux. ... Stable in acids, forming water-soluble salts. |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8 Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005 Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/ Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300 Slightly soluble in most solvents Solubility in water, g/100ml at 24 °C: 0.0008 |
Synonyms | 1h-benzimidazole-2-carbamic acid, methyl ester 2-(methoxycarbonylamino)benzimidazole Bavistan Bavistin benzimidazolecarbamate methyl ester carbendazim carbendazim phosphate carbendazin carbendazine carbendazole carbendazyme FB-642 FB642 G-665 IPO-1250 mecarzole mecarzole monohydrochloride mecarzole mononitrate mecarzole monophosphate mecarzole monophosphinate mecarzole monosodium salt mecarzole monosulfate mecarzole triphosphinate medamine mekarzole methoxybenzimidazole-2-carbamic acid methyl 2-benzimidazil carbamate methyl-2-benzimidazole carbamate methyl-N-(2-benzimidazolyl)carbamate methylbenzimidazole-2-ylcarbamate |
Vapor Pressure | less than 0.000000075 mm Hg at 68 °F ; <0.001 mm Hg at 257° F (NTP, 1992) 7.50e-10 mmHg 7.5X10-10 mm Hg at 20 °C Vapor pressure at 20 °C: negligible |
PubChem Compound | 25429 |
Last Modified | Nov 11 2021 |
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